molecular formula C20H34N8O B11489385 1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

Cat. No.: B11489385
M. Wt: 402.5 g/mol
InChI Key: ZYVLUOMYOHSSPQ-UHFFFAOYSA-N
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Description

1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dipropylamino groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone typically involves multiple steps. One common method starts with the preparation of 4,6-bis(dipropylamino)-1,3,5-triazine, which is then reacted with appropriate reagents to introduce the triazole moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity, often employing techniques like crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H34N8O

Molecular Weight

402.5 g/mol

IUPAC Name

1-[1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone

InChI

InChI=1S/C20H34N8O/c1-7-11-26(12-8-2)18-21-19(27(13-9-3)14-10-4)23-20(22-18)28-15(5)17(16(6)29)24-25-28/h7-14H2,1-6H3

InChI Key

ZYVLUOMYOHSSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N2C(=C(N=N2)C(=O)C)C)N(CCC)CCC

Origin of Product

United States

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